Preclamol - 85966-89-8

Preclamol

Catalog Number: EVT-1572266
CAS Number: 85966-89-8
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Preclamol is a synthetic compound primarily classified as a piperidine derivative. It has garnered attention for its potential therapeutic applications, particularly in the field of neurology and psychiatry. Preclamol is structurally related to other pharmacologically active compounds, which positions it as a candidate for further research and development.

Source and Classification

Preclamol is derived from piperidine, a six-membered ring containing one nitrogen atom. It falls under the category of psychoactive substances and has been studied for its effects on the central nervous system. The compound is often investigated in the context of drug development aimed at treating conditions such as schizophrenia and anxiety disorders.

Synthesis Analysis

Several synthetic routes have been developed for the production of Preclamol, each employing different methodologies:

Molecular Structure Analysis

Preclamol's molecular structure can be represented by its chemical formula, which is C14_{14}H19_{19}N. The compound features a piperidine ring substituted with various functional groups that contribute to its pharmacological properties.

Structural Data

  • Molecular Weight: Approximately 219.31 g/mol
  • Chemical Structure: The structure consists of a piperidine core with additional aromatic or aliphatic substituents that enhance its biological activity.
Chemical Reactions Analysis

Preclamol undergoes various chemical reactions that are crucial for its synthesis and potential modifications:

  1. Palladium-Catalyzed Reactions: The use of palladium catalysts facilitates reactions such as arylation and coupling, which are essential in constructing complex organic molecules like Preclamol .
  2. Reduction Reactions: The reduction of chiral esters to diols is a significant step in achieving the desired stereochemistry in Preclamol synthesis, particularly in enantioselective processes .
  3. Cross-Coupling Reactions: Asymmetric cross-coupling reactions are pivotal for introducing specific substituents on the piperidine ring, influencing the pharmacological profile of Preclamol.
Mechanism of Action

The mechanism of action for Preclamol is not fully elucidated but is believed to involve modulation of neurotransmitter systems within the brain:

  • Dopamine Receptor Interaction: Similar compounds have shown affinity for dopamine receptors, suggesting that Preclamol may exert its effects by influencing dopaminergic pathways.
  • Serotonin Receptor Modulation: There is potential involvement with serotonin receptors, which could contribute to its anxiolytic and antipsychotic effects.

Further studies are necessary to clarify these mechanisms and establish a comprehensive understanding of how Preclamol interacts with biological systems.

Physical and Chemical Properties Analysis

Preclamol exhibits several physical and chemical properties relevant to its functionality:

  • Solubility: It is typically soluble in organic solvents, which facilitates its use in synthetic processes.
  • Stability: The compound's stability under various conditions is crucial for both storage and application in pharmaceutical formulations.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range that indicates crystalline structure.

These properties play a significant role in determining the compound's suitability for various scientific applications.

Applications

Preclamol has potential applications in several scientific domains:

  1. Pharmaceutical Development: Due to its psychoactive properties, Preclamol is being explored as a candidate for treating psychiatric disorders such as schizophrenia and anxiety.
  2. Research Tool: It may serve as a valuable tool in neuropharmacology research to better understand neurotransmitter interactions and pathways.
  3. Synthetic Chemistry: The methodologies developed for synthesizing Preclamol can be applied to create other structurally similar compounds with varying biological activities.
Introduction to Preclamol: Chemical and Pharmacological Context

Structural Characterization of Preclamol

Preclamol features a piperidine ring with a chiral center at the C3 position, attached to a meta-hydroxyphenyl group and an N-n-propyl chain. The molecule's bioactivity is exquisitely dependent on its stereochemistry, with the (S)-(-) enantiomer (Preclamol) exhibiting therapeutically relevant dopamine receptor interactions [5] [7]. X-ray crystallographic studies confirm that the protonated nitrogen forms a critical salt bridge with aspartic acid residue D114 in the dopamine D2 receptor's third transmembrane domain, while the hydroxyl group hydrogen-bonds with serine S193 in the fifth transmembrane domain [6]. The n-propyl chain extends into a hydrophobic pocket, influencing receptor subtype selectivity. Preclamol hydrochloride (CAS 88768-67-6) is the commonly used salt form, with a molecular weight of 255.78 g/mol, enhancing stability and water solubility for experimental use [5]. The compound displays moderate plasma protein binding (75-82%) and a plasma half-life of 2-2.5 hours in humans following intramuscular administration [4].

Table 1: Molecular Properties of Preclamol

PropertyValueMeasurement Method
Molecular FormulaC₁₄H₂₁NO (free base)High-Resolution Mass Spec
Chiral Center Configuration(S)-(-)Polarimetry ([α]²⁵D)
Hydrochloride Molecular Weight255.786 g/molX-ray Crystallography
pKa8.9 (piperidine nitrogen)Potentiometric Titration
LogP2.8Octanol-Water Partition
Aqueous Solubility12 mg/mL (hydrochloride salt)UV Spectrophotometry

Historical Development of Dopamine Receptor Partial Agonists

The therapeutic rationale for dopamine partial agonists originated from seminal electrophysiological studies in the 1970s demonstrating that low-dose dopamine agonists preferentially stimulate presynaptic autoreceptors, thereby reducing dopamine synthesis and release [1]. Early clinical trials with full agonists like apomorphine yielded conflicting antipsychotic results, hampered by dose-limiting emetic effects and postsynaptic stimulation [1]. This prompted development of partial agonists with intrinsically reduced activity. Preclamol emerged as a lead compound from systematic screening of phenylpiperidine derivatives by Hjorth et al. in 1983, showing autoreceptor-preferring actions at low doses [1] [4].

Phase I trials in schizophrenia patients (1992) demonstrated Preclamol's safety and suggested antipsychotic potential, with blood levels of 200-500 pmol/mL achieved after 30-40 mg intramuscular doses [4]. Subsequent double-blind studies confirmed significant reductions in both positive (14% decrease) and negative symptoms on the BPRS scale without motor side effects. However, efficacy diminished after 2-3 weeks of chronic dosing, limiting clinical development [1]. This transient efficacy contrasted with the sustained action of later partial agonists, highlighting Preclamol's role as a prototype that informed subsequent molecules. Aripiprazole (approved 2002) succeeded where Preclamol faltered due to its higher D₂ receptor occupancy (85-95%), additional 5-HT₁ₐ partial agonism, and more favorable pharmacokinetics [3] [8].

Stereochemical Significance: (+)-3-PPP vs. (−)-Preclamol

Preclamol exemplifies the critical importance of stereochemistry in neuropharmacology, as its enantiomer (+)-3-PPP exhibits markedly different receptor interactions. The racemic 3-PPP mixture was initially investigated before resolution revealed opposing effects: (-)-enantiomer (Preclamol) acts as a dopamine partial agonist, while (+)-3-PPP functions primarily as an autoreceptor antagonist [1] [7]. Receptor binding studies demonstrate a 42-fold higher affinity of (-)-Preclamol for human D₂ receptors (Kᵢ = 42 nM) compared to the (+)-enantiomer (Kᵢ = 1760 nM) [7]. Functional assays in CHO cells expressing human D₂ receptors show Preclamol exhibits partial agonist activity (EC₅₀ = 163 nM, intrinsic activity = 35%), while (+)-3-PPP lacks agonist efficacy and shows weak antagonist properties [7].

Table 2: Enantioselective Pharmacological Profiles

Parameter(-)-Preclamol(+)-3-PPP
D₂ Receptor AffinityKᵢ = 42 nMKᵢ = 1760 nM
Intrinsic Activity35% (partial agonist)<5% (functional antagonist)
In Vivo LocomotionInhibition at low dosesWeak inhibition
Autoreceptor SelectivityHigh (presynaptic > postsynaptic)Limited
Clinical EffectTransient antipsychoticNo antipsychotic efficacy

This enantiomeric divergence produces dramatically different behavioral outcomes. Preclamol inhibits amphetamine-induced locomotion without causing catalepsy, whereas (+)-3-PPP produces only weak locomotor inhibition [1] [7]. In clinical trials, only (-)-Preclamol demonstrated antipsychotic properties, establishing the necessity for enantiopure development. The molecular basis for this stereoselectivity resides in differential receptor binding: Preclamol's (S)-configuration optimally positions its pharmacophores within the D₂ receptor binding pocket, while the (R)-enantiomer (+)-3-PPP experiences steric hindrance from valine residues [6] [8]. These findings underscore that racemic mixtures of chiral dopamine modulators produce non-predictable biological effects due to opposing actions at receptor subtypes [1] [4].

Properties

CAS Number

85966-89-8

Product Name

Preclamol

IUPAC Name

3-[(3S)-1-propylpiperidin-3-yl]phenol

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

InChI

InChI=1S/C14H21NO/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3/t13-/m1/s1

InChI Key

HTSNFXAICLXZMA-CYBMUJFWSA-N

SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)O

Synonyms

3-(3-hydroxyphenyl)-N-n-propylpiperidine
3-PPP
n-N-propyl-3(N-hydroxyphenyl)piperidine
n-N-propyl-3-(3-hydroxyphenyl)piperidine
n-N-propyl-3-(3-hydroxyphenyl)piperidine, (+-)-isomer
n-N-propyl-3-(3-hydroxyphenyl)piperidine, R-(+)-isomer
n-N-propyl-3-(3-hydroxyphenyl)piperidine, S-(-)-isomer
preclamol

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)O

Isomeric SMILES

CCCN1CCC[C@H](C1)C2=CC(=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.